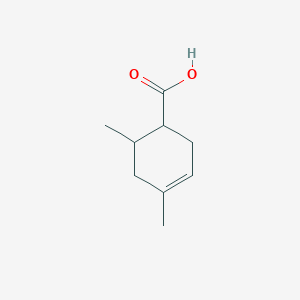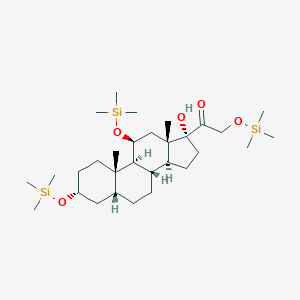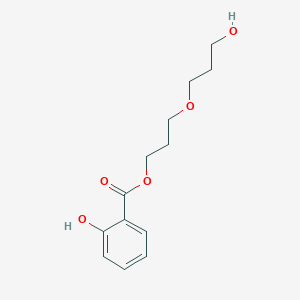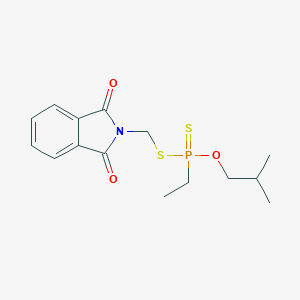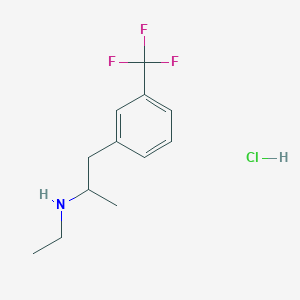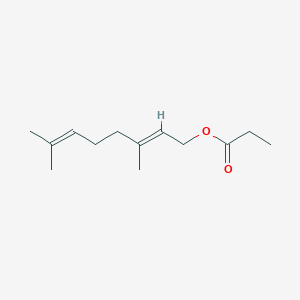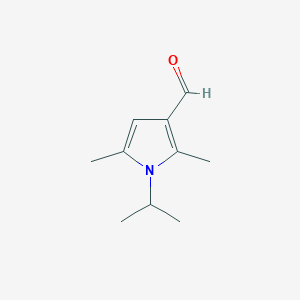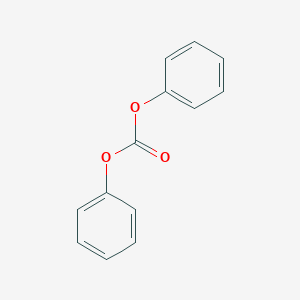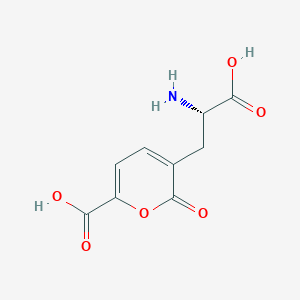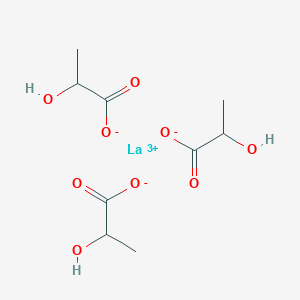
Lanthanum lactate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanthanum lactate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is synthesized by reacting lanthanum oxide with lactic acid, and it has been found to possess unique biochemical and physiological properties that make it an attractive candidate for further research.
科学研究应用
Lanthanum lactate has been found to have a wide range of scientific research applications. In the field of medicine, it has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties. It has also been investigated for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
In the field of agriculture, lanthanum lactate has been studied for its potential use as a fertilizer. It has been found to enhance plant growth and increase crop yield by improving nutrient uptake and reducing soil acidity.
In the field of environmental science, lanthanum lactate has been studied for its potential use in water treatment. It has been found to effectively remove phosphorus from wastewater, which can help to reduce eutrophication in lakes and rivers.
作用机制
The mechanism of action of lanthanum lactate is not fully understood, but it is believed to involve the binding of lanthanum ions to various proteins and enzymes in the body. This binding can alter the conformation and activity of these proteins and enzymes, leading to various physiological effects.
生化和生理效应
Lanthanum lactate has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of various enzymes, including phosphatases and proteases. It has also been found to induce apoptosis in cancer cells by activating caspases.
In vivo studies have shown that lanthanum lactate can affect calcium metabolism by reducing the absorption of dietary calcium in the intestine and increasing the excretion of calcium in the urine. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Lanthanum lactate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation.
However, there are also some limitations to its use in lab experiments. Lanthanum lactate is relatively expensive compared to other chemicals, which can limit its use in large-scale experiments. It is also not widely available from commercial suppliers, which can make it difficult to obtain for researchers who do not have the facilities to synthesize it themselves.
未来方向
There are several future directions for research on lanthanum lactate. In the field of medicine, further studies are needed to determine its safety and efficacy as a contrast agent in MRI and as a cancer therapy. In the field of agriculture, more research is needed to determine the optimal conditions for its use as a fertilizer and to investigate its potential effects on soil microbiota. In the field of environmental science, further studies are needed to determine the long-term effects of lanthanum lactate on aquatic ecosystems and to develop more efficient methods for its application in water treatment.
Conclusion:
Lanthanum lactate is a chemical compound with unique biochemical and physiological properties that make it an attractive candidate for further research. Its potential applications in medicine, agriculture, and environmental science make it a versatile compound with many potential benefits. Further research is needed to fully understand its mechanism of action and to determine its optimal uses in various fields.
合成方法
Lanthanum lactate is synthesized by reacting lanthanum oxide with lactic acid. The lanthanum oxide is first dissolved in hydrochloric acid to form lanthanum chloride. The lanthanum chloride solution is then mixed with lactic acid, and the resulting mixture is heated under reflux conditions for several hours. The lanthanum lactate precipitates out of the solution and can be collected by filtration and washed with water to remove any impurities.
属性
CAS 编号 |
19022-35-6 |
|---|---|
产品名称 |
Lanthanum lactate |
分子式 |
C9H15LaO9 |
分子量 |
406.12 g/mol |
IUPAC 名称 |
2-hydroxypropanoate;lanthanum(3+) |
InChI |
InChI=1S/3C3H6O3.La/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChI 键 |
OMGKKRHVRFEREE-UHFFFAOYSA-K |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[La+3] |
规范 SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[La+3] |
同义词 |
Tris(2-hydroxypropionic acid)lanthanum salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



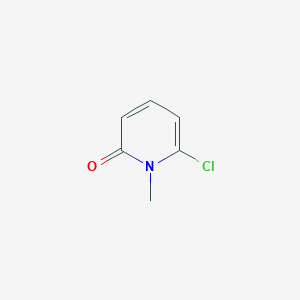
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
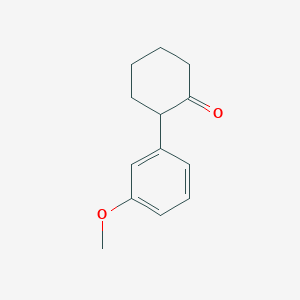
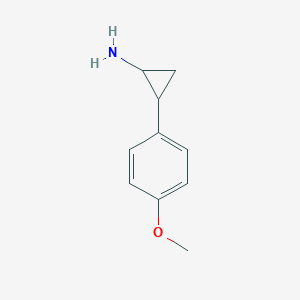
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
